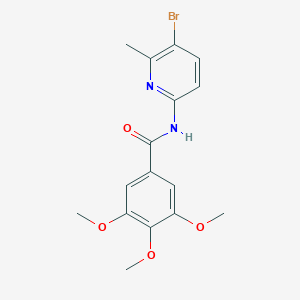![molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide, also known as BDF-589, is a novel anticancer agent that has gained attention in recent years due to its potential as a therapeutic agent for various types of cancer. BDF-589 is a synthetic compound that belongs to the class of naphthoquinone derivatives.
Wirkmechanismus
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and inflammation. This compound also inhibits the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Additionally, this compound induces the expression of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while promoting the expression of pro-apoptotic proteins such as Bax and caspases. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the use of this compound in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has been found to induce cytotoxicity in normal cells at high doses, which may limit its clinical application.
Zukünftige Richtungen
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should focus on improving its pharmacokinetic properties and reducing its toxicity to normal cells. Moreover, the combination of this compound with other anticancer agents should be explored to enhance its therapeutic efficacy. Additionally, the molecular mechanisms underlying the anticancer effects of this compound should be further elucidated to identify new targets for cancer therapy.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown potent anticancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer progression. This compound has the potential to be used as a therapeutic agent for various types of cancer, either alone or in combination with other anticancer agents. Further research is needed to fully understand the molecular mechanisms underlying its anticancer effects and to improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. Moreover, this compound has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
Molekularformel |
C18H12BrF2NO2 |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23) |
InChI-Schlüssel |
NMCWVHMMLVAFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)



![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)